Propetamphos

Übersicht

Beschreibung

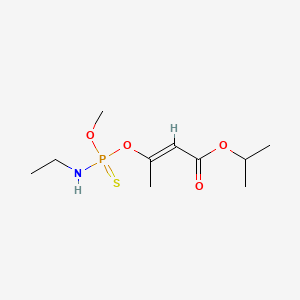

Propetamphos ist ein Organophosphat-Insektizid, das hauptsächlich zur Bekämpfung einer Vielzahl von Schädlingen wie Kakerlaken, Fliegen, Ameisen, Zecken, Motten, Flöhen und Mücken eingesetzt wird . Es basiert auf Thiophosphorsäureester und hat die chemische Formel C₁₀H₂₀NO₄PS mit einem Molekulargewicht von 281,31 g/mol . Diese Verbindung ist für ihre Wirksamkeit sowohl im Haushalts- als auch im Veterinärbereich bekannt .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Veresterung von Thiophosphorsäure beinhalten. Der Prozess beinhaltet in der Regel die folgenden Schritte:

Bildung des Zwischenprodukts: Die Reaktion beginnt mit der Bildung einer Zwischenverbindung durch Reaktion von Thiophosphorsäure mit einem geeigneten Alkohol.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound unter Verwendung großer chemischer Reaktoren hergestellt, bei denen die Reaktionsbedingungen, wie Temperatur, Druck und pH-Wert, sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig in verschiedenen kommerziellen Produkten formuliert, darunter Aerosole, Emulsionskonzentrate, Flüssigkeiten und Pulver .

Wissenschaftliche Forschungsanwendungen

Propetamphos hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Acetylcholinesterase hemmt, das für den Abbau des Neurotransmitters Acetylcholin entscheidend ist . Durch die Hemmung dieses Enzyms führt this compound zu einer Anhäufung von Acetylcholin an Nervenverbindungen, was zu einer kontinuierlichen Nervensignalübertragung, Muskelkrämpfen und letztendlich zu Lähmung und Tod des Schädlings führt . Dieser Mechanismus ähnelt dem anderer Organophosphat-Insektizide.

Ähnliche Verbindungen:

Azamethiphos: Ein weiteres Organophosphat-Insektizid, das zur Bekämpfung von Schädlingen in der Veterinärmedizin und Landwirtschaft eingesetzt wird.

Chlorpyrifos: Weit verbreitetes Organophosphat-Insektizid mit ähnlichen Wirkmechanismen, aber unterschiedlicher chemischer Struktur.

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Formulierung und Wirksamkeit gegen ein breites Spektrum an Schädlingen einzigartig. Seine relativ geringe Toxizität für Säugetiere im Vergleich zu anderen Organophosphaten macht es in bestimmten Anwendungen zu einer bevorzugten Wahl .

Wirkmechanismus

Target of Action

Propetamphos is an organophosphate insecticide designed to control various pests such as cockroaches, flies, ants, ticks, moths, fleas, and mosquitoes . The primary target of this compound is acetylcholinesterase (AChE) , an enzyme found at the ends of nerve junctions, in the brain, and in the bloodstream .

Mode of Action

This compound works by inhibiting the action of acetylcholinesterase . This inhibition leads to an accumulation of acetylcholine, a neurotransmitter, in the synaptic cleft. The excess acetylcholine continues to stimulate the postsynaptic neuron, leading to uncontrolled, continuous nerve impulses. This results in the paralysis and eventual death of the pest .

Biochemical Pathways

The biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nervous system .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in Fischer 344 (F344) rats . The compound is highly bound to plasma proteins, with a free fraction of 0.06 . The terminal elimination rate constant was found to be significantly different for males versus females . The plasma was cleared of unbound this compound at rates of 0.559 ± 0.069 and 0.828 ± 0.181 L/min/kg for males and females, respectively . The mean residence times (MRTs) for this compound in the body for males and females were 28.3 ± 5.7 and 14.4 ± 3.5 min, respectively .

Result of Action

The result of this compound’s action is the overstimulation of the nervous system of the pest, leading to paralysis and eventual death . This makes this compound an effective insecticide for controlling various pests.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the degradation rate of this compound was found to increase in the presence of silver ions . This suggests that the presence of certain environmental factors can influence the stability and efficacy of this compound. Furthermore, this compound has been recognized as a major environmental pollutant due to its widespread use and high toxicity to biotic systems .

Biochemische Analyse

Biochemical Properties

Propetamphos interacts with various enzymes and proteins in the body. It has been observed to increase the levels of glucose and triglycerides, and the activities of aspartate aminotransferase (AST), alkaline phosphatase (ALP), and alanine aminotransferase (ALT) in rats .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase lymphocyte percentage while decreasing neutrophil percentage and total leukocyte counts .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound causes an increase in certain biochemical parameters over a period of 28 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 15 mg/kg bw/day, this compound was found to cause harmful effects in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propetamphos is synthesized through a series of chemical reactions involving the esterification of thiophosphoric acid. The process typically involves the following steps:

Formation of the Intermediate: The reaction begins with the formation of an intermediate compound by reacting thiophosphoric acid with an appropriate alcohol.

Esterification: The intermediate is then esterified with a suitable alcohol, such as isopropanol, under controlled conditions to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is often formulated into various commercial products, including aerosols, emulsified concentrates, liquids, and powders .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Propetamphos unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser oder wässrige Lösungen unter sauren oder basischen Bedingungen.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Substitution: Nucleophile wie Amine oder Thiole unter milden Bedingungen.

Hauptprodukte:

Hydrolyseprodukte: Entsprechende Säuren und Alkohole.

Oxidationsprodukte: Sulfoxide und Sulfone.

Substitutionsprodukte: Verschiedene substituierte Organophosphate.

Vergleich Mit ähnlichen Verbindungen

Azamethiphos: Another organophosphate insecticide used for controlling pests in veterinary and agricultural settings.

Chlorpyrifos: Widely used organophosphate insecticide with similar mechanisms of action but different chemical structure.

Diazinon: An organophosphate insecticide used in agriculture and household pest control.

Uniqueness of Propetamphos: this compound is unique due to its specific formulation and effectiveness against a broad spectrum of pests. Its relatively moderate toxicity to mammals compared to other organophosphates makes it a preferred choice in certain applications .

Eigenschaften

IUPAC Name |

propan-2-yl (E)-3-[ethylamino(methoxy)phosphinothioyl]oxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO4PS/c1-6-11-16(17,13-5)15-9(4)7-10(12)14-8(2)3/h7-8H,6H2,1-5H3,(H,11,17)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNDWPRGXNILMS-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNP(=S)(OC)OC(=CC(=O)OC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNP(=S)(OC)O/C(=C/C(=O)OC(C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20NO4PS | |

| Record name | PROPETAMPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032470 | |

| Record name | Propetamphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propetamphos is a yellow oily liquid. Non corrosive. Used as an insecticide., Sold as aerosols, emulsified concentrates, liquids, and powders; [EXTOXNET] | |

| Record name | PROPETAMPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propetamphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

87-89 °C @ 0.005 mm Hg | |

| Record name | PROPETAMPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily miscible with acetone, ethanol, methanol, hexane, diethyl ether, dimethyl sulfoxide, chloroform, xylene, In water, 1.10X10+2 mg/l @ 24 °C | |

| Record name | PROPETAMPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1294 @ 20 °C | |

| Record name | PROPETAMPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000143 [mmHg], 1.43X10-5 mm Hg @ 20 °C | |

| Record name | Propetamphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPETAMPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

31218-83-4, 58995-37-2 | |

| Record name | PROPETAMPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propetamphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31218-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 3-(((ethylamino)methoxyphospinothioyl)oxy)-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058995372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propetamphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-isopropyl-3-[[(ethylamino)methoxyfosfinothioyl]oxy]crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPETAMPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4A07F635U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPETAMPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.